

Amvseflkqaw for studying synaptic plasticity in hippocampal slices

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Compound of Interest

Compound Name: Amvseflkqaw

Cat. No.: B15197584

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Disclaimer: The following content is based on a hypothetical molecule, "**Amvseflkqaw**," as no publicly available information exists for a compound of this name. The information provided is for illustrative purposes, modeling the application notes and protocols that would be relevant for a novel NMDA receptor antagonist in the study of synaptic plasticity.

Application Notes: Amvseflkqaw

Introduction

Amvseflkqaw is a novel, potent, and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique binding properties offer researchers a powerful tool for the precise modulation of synaptic plasticity in ex vivo preparations such as acute hippocampal slices. The study of synaptic plasticity, the biological process by which specific patterns of synaptic activity result in changes in synaptic strength, is fundamental to understanding learning and memory. **Amvseflkqaw** allows for the targeted investigation of NMDA receptor-dependent forms of plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[1][2]

Mechanism of Action

Amvseflkqaw exerts its effects by binding to a site within the ion channel pore of the NMDA receptor, distinct from the glutamate and glycine binding sites. This binding event physically occludes the channel, preventing the influx of Ca^{2+} ions, a critical step in the induction of many forms of synaptic plasticity.[1][2] Unlike competitive antagonists, the action of **Amvseflkqaw** is

not overcome by high concentrations of glutamate, providing a consistent and reliable blockade of NMDA receptor function.

Applications in Synaptic Plasticity Research

The primary application of **Amvseflkqaw** is in the dissection of signaling pathways underlying synaptic plasticity in hippocampal slices.

- **Long-Term Potentiation (LTP):** LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3] NMDA receptor-dependent LTP, prominently studied in the CA1 region of the hippocampus, requires the influx of Ca^{2+} through NMDA receptors.[1] **Amvseflkqaw** can be used to confirm the NMDA receptor-dependence of LTP in a given experimental preparation. Application of **Amvseflkqaw** prior to the induction protocol (e.g., high-frequency stimulation) is expected to completely block the induction of LTP.
- **Long-Term Depression (LTD):** LTD is a long-lasting reduction in the efficacy of neuronal synapses.[1] Similar to LTP, one common form of LTD in the hippocampus is also dependent on the activation of NMDA receptors, albeit by a different pattern of stimulation that leads to a smaller, more prolonged increase in postsynaptic Ca^{2+} . **Amvseflkqaw** can be utilized to verify the involvement of NMDA receptors in LTD induction.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments using **Amvseflkqaw** in acute hippocampal slices.

Table 1: Effect of **Amvseflkqaw** on LTP Induction in the CA1 Region of the Hippocampus

Treatment Group	N (slices)	Baseline fEPSP Slope (mV/ms)	fEPSP Slope 60 min post-HFS (% of Baseline)
Control (ACSF)	12	0.85 ± 0.05	$155.2 \pm 5.8\%$
Amvseflkqaw (10 μM)	10	0.82 ± 0.06	$98.7 \pm 4.2\%^*$
Washout + HFS	8	0.83 ± 0.04	$149.5 \pm 6.1\%$

*p < 0.001 compared to Control. Data are presented as mean ± SEM.

Table 2: Effect of **Amvseflkqaw** on LTD Induction in the CA1 Region of the Hippocampus

Treatment Group	N (slices)	Baseline fEPSP Slope (mV/ms)	fEPSP Slope 60 min post-LFS (% of Baseline)
Control (ACSF)	11	0.91 ± 0.07	65.4 ± 3.9%
Amvseflkqaw (10 µM)	9	0.88 ± 0.05	101.3 ± 2.7%*

*p < 0.001 compared to Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

- Anesthetize a rodent (e.g., C57BL/6 mouse, P21-P35) with isoflurane and decapitate.
- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂).
- Isolate the hippocampus and mount it on the stage of a vibratome.
- Cut 300-400 µm thick transverse slices.
- Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF; in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.5 MgCl₂, 2.5 CaCl₂) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for 30 minutes.
- Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording and LTP Induction

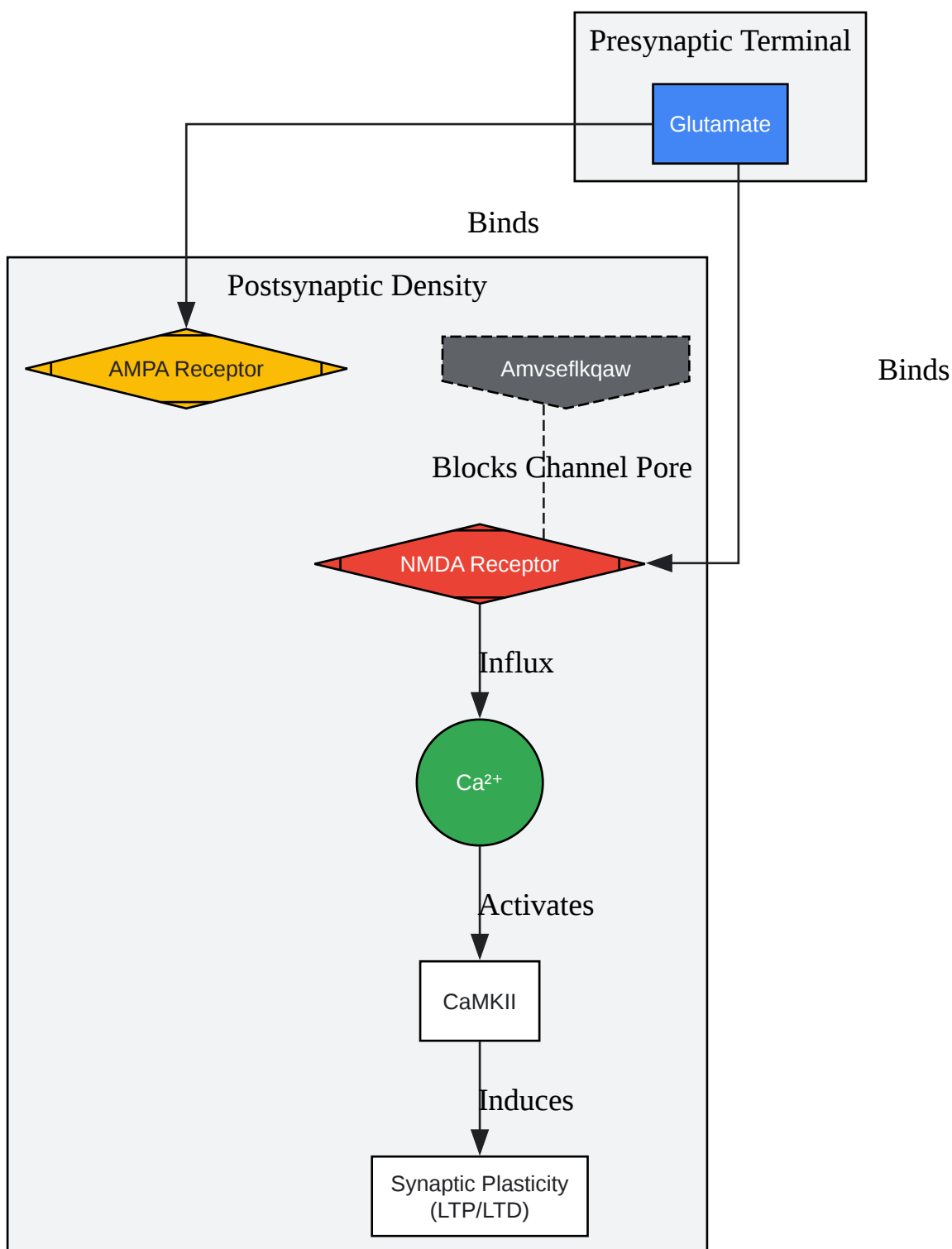
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
- Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at 0.05 Hz for 20 minutes.
- For the **Amvseflkqaw** group: Bath apply 10 μ M **Amvseflkqaw** for 20 minutes prior to LTP induction.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
- Record fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

Protocol 3: LTD Induction

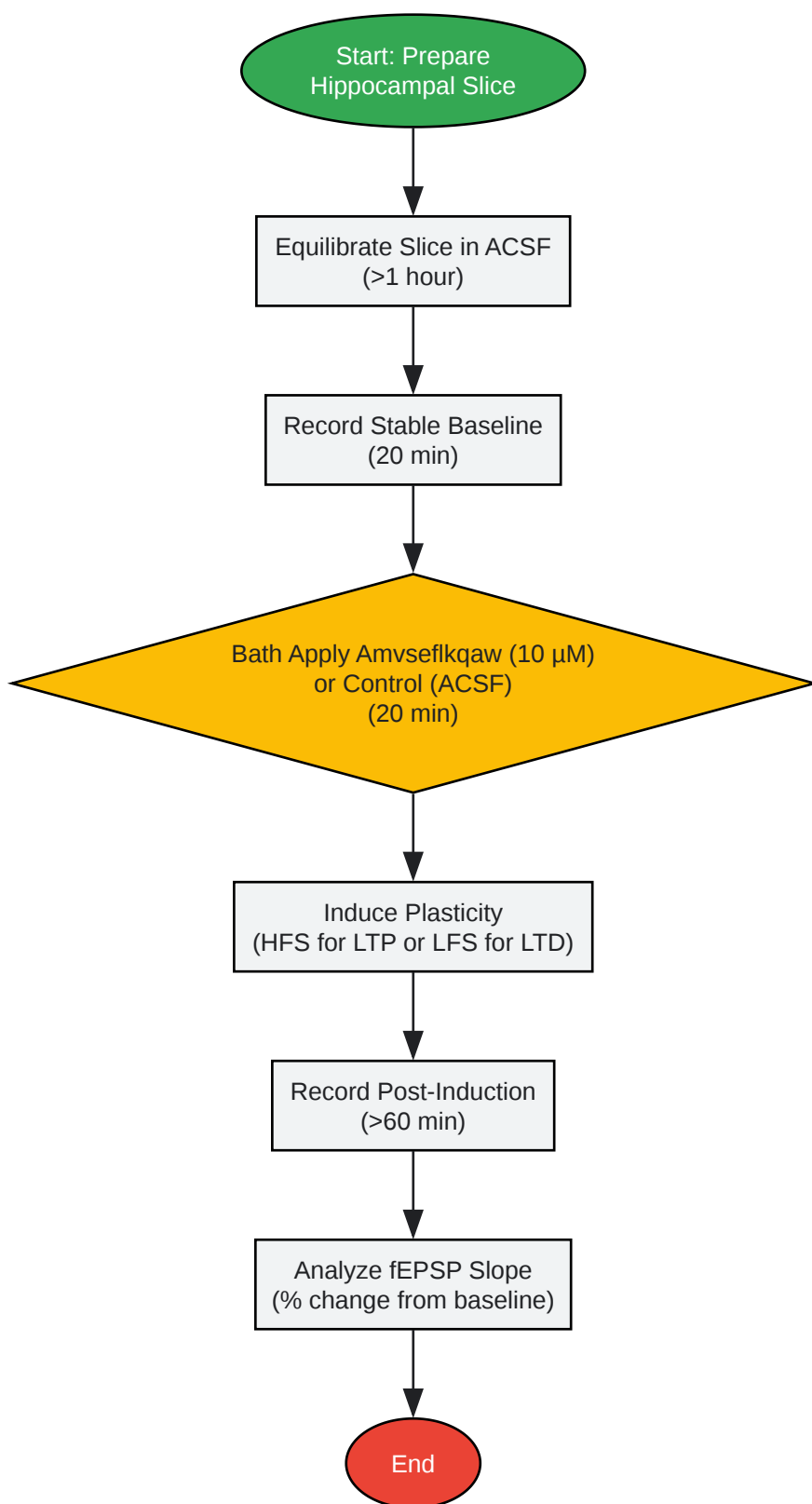
- Follow steps 1-3 of the LTP protocol to obtain a stable baseline.
- For the **Amvseflkqaw** group: Bath apply 10 μ M **Amvseflkqaw** for 20 minutes prior to LTD induction.
- Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
- Record fEPSPs for at least 60 minutes post-LFS to monitor the depression.

Visualizations



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Caption: Signaling pathway of **Amvseflkqaw** action.



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Caption: Experimental workflow for studying synaptic plasticity.

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